molecular formula C14H19ClN2O4 B3043666 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide CAS No. 898404-71-2

3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide

Cat. No.: B3043666
CAS No.: 898404-71-2
M. Wt: 314.76 g/mol
InChI Key: BBSBZZOMENOXHG-UHFFFAOYSA-N
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Description

3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide is a chemical compound that belongs to the class of organic compounds known as amides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a chlorophenyl group, and a hydroxypropanamide moiety. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Chlorophenyl Intermediate: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.

    Coupling Reaction: The protected amino group and the chlorophenyl intermediate are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl compound.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-amino)-3-(4-fluorophenyl)-N-hydroxypropanamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.

    3-(Boc-amino)-3-(4-methylphenyl)-N-hydroxypropanamide: Similar structure with a methylphenyl group instead of a chlorophenyl group.

    3-(Boc-amino)-3-(4-nitrophenyl)-N-hydroxypropanamide: Similar structure with a nitrophenyl group instead of a chlorophenyl group.

Uniqueness

3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties. The chlorophenyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[1-(4-chlorophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4/c1-14(2,3)21-13(19)16-11(8-12(18)17-20)9-4-6-10(15)7-5-9/h4-7,11,20H,8H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSBZZOMENOXHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)NO)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide
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3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide
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3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide
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3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide
Reactant of Route 6
3-(Boc-amino)-3-(4-chlorophenyl)-N-hydroxypropanamide

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